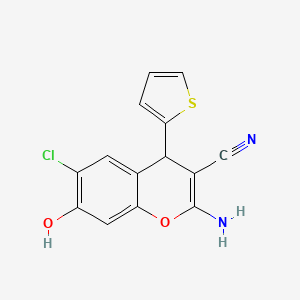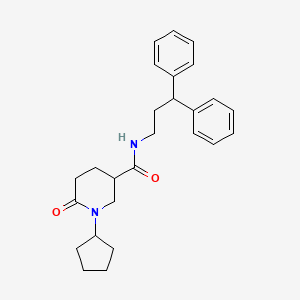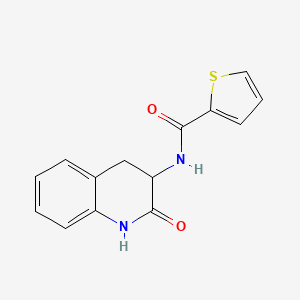
2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile, also known as ACC, is a heterocyclic compound that has gained attention in the scientific community for its potential as a therapeutic agent. ACC has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been shown to activate the p38 MAPK pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in vitro and in vivo. However, one of the limitations of using 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile is its instability in acidic conditions, which can affect its biological activity. Additionally, 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has limited bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the study of 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile. One area of interest is its potential as a therapeutic agent in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the development of novel 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile analogs with improved bioavailability and stability is an area of active research.
Synthesis Methods
The synthesis of 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile involves the condensation reaction of 2-amino-4-(2-thienyl)-4H-chromene-3-carbonitrile with chloroacetic acid in the presence of sodium hydroxide. The resulting product is then hydrolyzed to obtain 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile. The synthesis method has been optimized to obtain high yields and purity of 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile.
Scientific Research Applications
2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has exhibited anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-4-7-11(5-10(9)18)19-14(17)8(6-16)13(7)12-2-1-3-20-12/h1-5,13,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWITZYXKWDRGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)
![[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)

![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)
![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6077099.png)
![4-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-isopropyl-6-{[4-(trifluoromethoxy)benzyl]oxy}-1,4-diazepan-2-one](/img/structure/B6077107.png)
![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6077120.png)
![N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B6077131.png)
![1-[3-(7-methyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propyl]piperidine-3-carboxamide](/img/structure/B6077144.png)